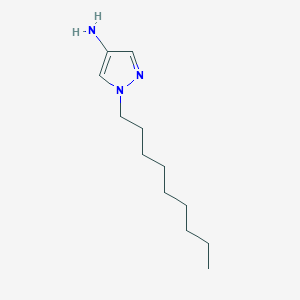

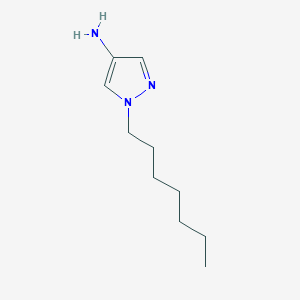

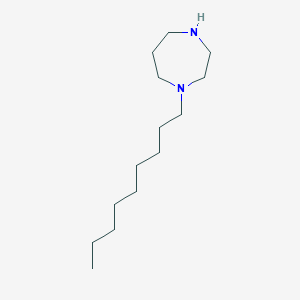

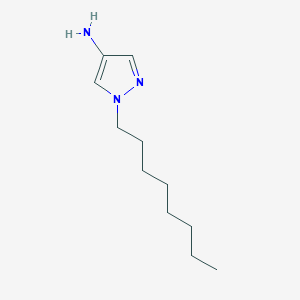

1-Octyl-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

1-Octyl-1H-pyrazol-4-amine serves as a critical intermediate in the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity facilitates mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors like amines, α-aminocarboxylic acids, and their esters. This indicates a significant potential for this compound in dye synthesis and heterocyclic chemistry, showcasing its importance in developing new materials and chemicals (Gomaa & Ali, 2020).

Anticancer Research

Pyrazoline derivatives, which can be synthesized using this compound, have shown significant promise in anticancer research. Recent studies highlight the development of new pyrazoline-based anticancer agents, emphasizing the compound's importance in the ongoing search for novel therapeutic options against various cancer types (Ray et al., 2022).

Therapeutic Applications

Further research into pyrazolines reveals their wide-ranging therapeutic applications. These derivatives possess diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects, underscoring the compound's versatility in pharmacological research. The exploration of pyrazolines in drug development is a testament to the fundamental role of this compound in medicinal chemistry (Shaaban et al., 2012).

Pyrazole-based Drug Discovery

The structural framework of pyrazole, into which this compound can be incorporated, is pivotal in drug discovery. Pyrazolo[1,5-a]pyrimidines, for instance, are explored for their broad range of medicinal properties, including anticancer, CNS agents, and anti-infectious activities. This highlights the scaffold's potential in the development of drug-like candidates for addressing various disease targets (Cherukupalli et al., 2017).

Zukünftige Richtungen

Pyrazole-based ligands, such as 1-Octyl-1H-pyrazol-4-amine, have a wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research may focus on exploring new and improved applications of these compounds.

Wirkmechanismus

Target of Action

1-Octyl-1H-pyrazol-4-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium species, the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

A molecular simulation study of a related pyrazole derivative showed a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania, characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogen.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that the compound likely interferes with essential biochemical pathways in Leishmania and Plasmodium species, leading to their inhibition or death.

Result of Action

The reported antileishmanial and antimalarial activities of related pyrazole derivatives suggest that the compound likely leads to the inhibition or death of leishmania and plasmodium species .

Biochemische Analyse

Biochemical Properties

It is known that the ionization potential of this molecule is 9.15 eV .

Cellular Effects

Preliminary studies suggest that pyrazole derivatives, which include 1-Octyl-1H-pyrazol-4-amine, may have potential antileishmanial and antimalarial activities .

Molecular Mechanism

Pyrazole-based compounds are known to have a large therapeutic potential and can provide useful ligands for receptors or enzymes .

Temporal Effects in Laboratory Settings

It is known that pyrazole-based compounds can be prepared under hydrothermal conditions .

Eigenschaften

IUPAC Name |

1-octylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-2-3-4-5-6-7-8-14-10-11(12)9-13-14/h9-10H,2-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFWGFLTLFCAOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)